2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate

Description

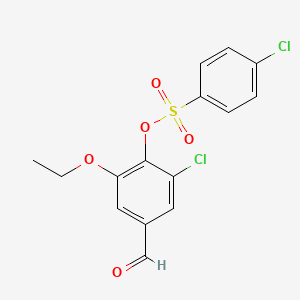

2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate (CAS: 1334499-93-2) is a halogenated aromatic sulfonate ester characterized by a 4-chlorobenzenesulfonate group linked to a substituted phenyl ring. The phenyl ring features chloro, ethoxy, and formyl substituents at positions 2, 6, and 4, respectively. This compound is primarily used in pharmaceutical intermediates and organic synthesis due to its reactive sulfonate ester group and electron-withdrawing substituents, which enhance its utility in nucleophilic substitution reactions .

Properties

IUPAC Name |

(2-chloro-6-ethoxy-4-formylphenyl) 4-chlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O5S/c1-2-21-14-8-10(9-18)7-13(17)15(14)22-23(19,20)12-5-3-11(16)4-6-12/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMGOFSIOQBQAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate typically involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of 2-chloro-6-ethoxy-4-carboxyphenyl 4-chlorobenzenesulfonate.

Reduction: Formation of 2-chloro-6-ethoxy-4-hydroxymethylphenyl 4-chlorobenzenesulfonate.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H12Cl2O5S

- Molecular Weight : 375.22 g/mol

- CAS Number : 431906-42-2

The compound features a complex structure that includes chloro, ethoxy, formyl, and sulfonate functional groups, which contribute to its reactivity and biological activity.

Chemistry

2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for versatile chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions . The formyl group can form covalent bonds with nucleophilic residues in proteins, influencing their activity and providing insight into molecular mechanisms underlying various biological processes.

Medicine

The compound has been investigated for its potential therapeutic properties. Notable applications include:

- Pharmaceutical Development : It acts as a precursor for the synthesis of novel pharmaceuticals aimed at targeting specific diseases.

- Anti-inflammatory and Antimicrobial Activities : Preliminary studies suggest that it may exhibit significant anti-inflammatory and antimicrobial properties, indicating potential uses in developing new treatments.

Industrial Applications

In the industrial sector, 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate is used in producing specialty chemicals with tailored properties for various applications.

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Significant inhibitory effects on specific enzymes involved in metabolic pathways. |

| Cancer Research | Selective inhibition of cancer cell proliferation by targeting specific signaling pathways. |

| Antimicrobial Activity | Exhibits antimicrobial properties against various bacterial strains, indicating potential use in new agents. |

Case Studies

-

Enzyme Inhibition Studies

- A study demonstrated that derivatives of this compound exhibited notable inhibitory effects on enzymes linked to metabolic disorders, suggesting therapeutic applications.

-

Cancer Research

- Research indicated that this compound could selectively inhibit cancer cell growth by modulating specific signaling pathways, showcasing its potential as an anticancer agent.

-

Antimicrobial Activity

- Investigations revealed that the compound displays antimicrobial properties against various pathogens, highlighting its applicability in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and formyl groups may play a role in binding to active sites, while the sulfonate group could enhance solubility and bioavailability .

Comparison with Similar Compounds

Key Observations:

Ester vs. Sulfonate Groups :

- The target compound’s sulfonate group (SO₃) increases its reactivity in substitution reactions compared to benzoate esters (COO), as sulfonates are better leaving groups .

- Compounds with sulfonate groups (e.g., 432006-04-7) exhibit higher molecular weights due to the sulfur atom .

Iodine-containing analogs (CAS 432000-12-9) show significantly higher molecular weights and may exhibit distinct photophysical properties due to iodine’s heavy-atom effect .

Substituent Position and Electronic Effects :

- Methoxy groups (e.g., CAS 444079-67-8) are electron-donating, which could reduce electrophilicity at the formyl group compared to ethoxy substituents in the target compound .

- Ethoxy groups (target compound) provide greater lipophilicity than methoxy, influencing solubility and membrane permeability in biological systems .

Biological Activity

2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate (CAS No. 431906-42-2) is an organic compound with the molecular formula and a molecular weight of approximately 375.22 g/mol. This compound features a unique combination of functional groups, including chloro, ethoxy, formyl, and sulfonate moieties, which may contribute to its biological activity.

Chemical Structure and Properties

The chemical structure of 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.22 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Biological Activity

The biological activity of 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate is not extensively documented in the literature; however, compounds with similar structural motifs often exhibit significant biological properties. The following sections summarize potential activities based on related compounds and theoretical mechanisms.

Antimicrobial Activity

Compounds containing sulfonate groups have been reported to exhibit antimicrobial properties . The sulfonate moiety enhances solubility and bioavailability, which may contribute to the efficacy of these compounds against various pathogens. Studies on structurally similar compounds suggest that they may inhibit bacterial growth or exhibit antifungal activities.

The exact mechanism of action for 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate remains largely unexplored. However, it is hypothesized that the compound may interact with specific enzymes or receptors due to its functional groups:

- Chloro and Formyl Groups : These may facilitate binding to active sites on proteins or enzymes.

- Sulfonate Group : Enhances solubility and may aid in cellular uptake.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the potential biological activities of 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate | Antimicrobial, Anticancer | |

| 3-Chloro-4-formylphenyl 4-chlorobenzenesulfonate | Anticancer | |

| 2-Chloro-6-ethoxy-4-formylphenol | Antimicrobial |

These comparisons suggest that variations in substituents can influence the biological activity of similar compounds.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves sulfonation and esterification steps. For example, sulfonate esters are often prepared via nucleophilic substitution between a phenol derivative (e.g., 2-chloro-6-ethoxy-4-formylphenol) and 4-chlorobenzenesulfonyl chloride under anhydrous conditions. Optimization can be achieved by:

- Controlling reaction temperature (0–5°C for exothermic steps) to minimize side reactions.

- Using a base like pyridine or triethylamine to scavenge HCl generated during the reaction .

- Monitoring reaction progress via TLC or HPLC to identify intermediates and adjust stoichiometry .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be utilized to confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Key signals include the formyl proton (δ 9.8–10.2 ppm), ethoxy group (δ 1.3–1.5 ppm for CH3, δ 3.8–4.2 ppm for OCH2), and aromatic protons (δ 7.2–8.1 ppm for sulfonate-substituted benzene) .

- FT-IR : Confirm ester linkages (C=O stretch at ~1740 cm<sup>−1</sup>) and sulfonate groups (S=O asymmetric stretch at ~1360–1400 cm<sup>−1</sup>) .

- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (C15H13Cl2O5S) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, torsion angles, and packing arrangements. For example:

- Use SHELXL ( ) for refinement, leveraging its robust handling of high-resolution data and twinned crystals.

- Validate hydrogen bonding networks (e.g., C=O⋯H interactions) to confirm steric effects from the ethoxy and chloro substituents .

- Compare experimental data with DFT-optimized geometries to identify discrepancies in planarity or steric strain .

Q. What strategies address contradictions in spectroscopic vs. computational data for this compound?

- Methodological Answer :

- Case Study : If DFT-predicted NMR chemical shifts deviate from experimental values (e.g., formyl proton shift), consider:

- Solvent effects in DFT simulations (e.g., using PCM models for DMSO or CDCl3) .

- Dynamic effects like ring puckering or rotational barriers in the ethoxy group .

- Validation : Cross-check with alternative methods like Raman spectroscopy or variable-temperature NMR to probe conformational flexibility .

Q. How can this compound serve as a precursor in synthesizing bioactive molecules, and what functionalization challenges arise?

- Methodological Answer :

- Applications : The formyl group enables Schiff base formation for metal-organic frameworks (MOFs), while the sulfonate moiety can enhance solubility for drug delivery systems .

- Challenges :

- Selective Functionalization : Protect the formyl group (e.g., acetal formation) before modifying the sulfonate .

- Stability : The chloro substituents may induce electron-withdrawing effects, complicating nucleophilic aromatic substitution. Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.